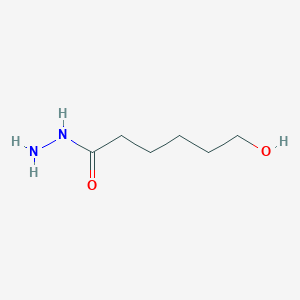

6-Hydroxyhexanohydrazide

Description

Historical Context in Hydrazide Chemistry Research

The story of 6-hydroxyhexanohydrazide is intrinsically linked to the broader history of hydrazide chemistry. Hydrazides are derivatives of hydrazine (B178648) (N₂H₄) and have been a subject of scientific inquiry for over a century. Initially, much of the research into hydrazine and its derivatives was driven by their potential as high-energy materials, finding use as rocket propellants. usm.edu

The synthesis of hydrazides, including the more complex functionalized variants, has been a long-standing area of interest. The reaction of esters with hydrazine hydrate (B1144303) is a classic and widely used method for preparing hydrazides. researchgate.net This fundamental reaction provides the basis for the synthesis of a vast array of hydrazide compounds, including this compound.

Over time, the focus of hydrazide research expanded beyond energetic materials to their application in organic synthesis. Hydrazides have proven to be versatile intermediates in the synthesis of a wide range of heterocyclic compounds, which are scaffolds for many pharmaceuticals. mdpi.comresearchgate.net The reactivity of the hydrazide group allows for the construction of various ring systems, making it a valuable tool for medicinal chemists. mdpi.com

Contemporary Significance in Chemical and Biological Sciences

In the contemporary scientific landscape, this compound and similar long-chain functionalized hydrazides are gaining attention for their utility in materials science and medicinal chemistry.

One of the key applications of hydrazides is as cross-linking agents in polymer chemistry. The hydrazide group can react with other functional groups, such as aldehydes and ketones, to form stable covalent bonds. This cross-linking can significantly enhance the mechanical properties and thermal stability of polymers. acs.org The presence of the hydroxyl group in this compound offers an additional site for reaction, allowing for the creation of more complex and tailored polymer networks. This bifunctionality is particularly relevant in the development of hydrogels for biomedical applications, where precise control over material properties is crucial. nih.gov

In the realm of medicinal chemistry , hydrazide derivatives are recognized for their potential as bioactive compounds. A significant body of research has demonstrated the antimicrobial and anticancer activities of various hydrazide-containing molecules. researchgate.net While specific studies on the biological activity of this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with known biological efficacy.

A notable industrial application of this compound has been identified in the field of recording materials. A patent describes its use as a component in the image-forming layer of a heat-sensitive recording material. This suggests a role in technologies that require chemical reactions to be triggered by heat to produce an image.

Current Research Frontiers and Unexplored Avenues for this compound

The future of this compound research likely lies in the further exploration of its bifunctional nature. The combination of a hydroxyl and a hydrazide group on a flexible six-carbon chain presents a number of intriguing possibilities that are yet to be fully explored.

Advanced Polymer Architectures: The ability of this compound to act as a dual-functional monomer or cross-linker could be exploited to create novel polymer architectures. This could include the synthesis of dendrimers, hyperbranched polymers, or functionalized polymer surfaces with tailored properties. The hydroxyl group could be used to attach the molecule to a surface or to initiate polymerization, while the hydrazide group remains available for subsequent reactions, such as the attachment of bioactive molecules or the formation of dynamic covalent bonds.

Drug Delivery Systems: The biocompatibility of the polycaprolactone (B3415563) backbone (from which 6-hydroxyhexanoic acid is derived) and the reactivity of the hydrazide group make this compound an interesting candidate for the development of drug delivery systems. The hydrazide could be used to attach drugs to a polymer backbone, forming a prodrug that releases the active substance under specific physiological conditions. The hydroxyl group could be used to modify the solubility and other pharmacokinetic properties of the resulting conjugate.

Bioactive Compound Synthesis: While the biological activity of this compound itself is not well-characterized, it serves as a valuable scaffold for the synthesis of new potential drug candidates. The hydrazide moiety can be readily converted into a variety of other functional groups or used to link the molecule to other pharmacophores. mdpi.comnih.gov The hydroxyl group provides a handle for further chemical modification, allowing for the creation of a diverse library of compounds for biological screening.

Materials with Dynamic Properties: The reaction between hydrazides and aldehydes to form hydrazones is a reversible reaction under certain conditions. This "click" chemistry can be used to create self-healing materials or materials whose properties can be altered in response to external stimuli, such as pH. researchgate.net this compound could be a key component in the design of such "smart" materials.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxyhexanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c7-8-6(10)4-2-1-3-5-9/h9H,1-5,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDXKHTNDCMPVBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NN)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310219 | |

| Record name | 6-hydroxyhexanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1694-83-3 | |

| Record name | NSC222809 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-hydroxyhexanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxyhexanohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathway Elucidation for 6 Hydroxyhexanohydrazide

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical "disconnections" that correspond to reliable chemical reactions.

For 6-hydroxyhexanohydrazide (I), the most logical disconnection is at the amide C-N bond of the hydrazide functional group. This is a standard strategy for amides and related structures. This disconnection reveals two precursor synthons: a 6-hydroxyhexanoyl cation equivalent (II) and a hydrazine (B178648) anion equivalent (III).

These synthons correspond to practical chemical reagents. The acyl cation (II) can be represented by a more stable and reactive carboxylic acid derivative, such as 6-hydroxyhexanoic acid (IV) or its corresponding ester, methyl 6-hydroxyhexanoate (B1236181) (V). The hydrazine synthon (III) directly corresponds to hydrazine (VI), typically used as hydrazine hydrate (B1144303).

A further retrosynthetic step can be applied to 6-hydroxyhexanoic acid (IV). A C-O disconnection via a hydrolysis reaction leads back to ε-caprolactone (VII), a readily available cyclic ester. elsevierpure.com This multi-step disconnection provides a clear and practical pathway from simple starting materials to the target molecule.

Figure 1: Retrosynthetic Pathway for this compound

Optimized Synthetic Routes and Reaction Conditions

Based on the retrosynthetic analysis, the forward synthesis of this compound can be achieved primarily through two routes: the hydrazinolysis of an ester or the direct reaction of the carboxylic acid with hydrazine.

Route 1: Two-Step Synthesis via Esterification and Hydrazinolysis

This is the most common and often highest-yielding method for preparing hydrazides. egranth.ac.in

Step 1: Esterification of 6-Hydroxyhexanoic Acid. 6-hydroxyhexanoic acid is first converted to a simple alkyl ester, typically a methyl or ethyl ester, to activate the carboxyl group for nucleophilic attack. Fischer esterification, using an excess of the alcohol (e.g., methanol) and a catalytic amount of strong acid (e.g., H₂SO₄), is a standard method. rjptonline.org

Step 2: Hydrazinolysis of the Ester. The resulting ester, methyl 6-hydroxyhexanoate, is then treated with hydrazine hydrate. nih.govnih.gov The reaction is typically performed in an alcoholic solvent like ethanol (B145695) or methanol (B129727) and may require heating under reflux to proceed to completion. researchgate.netresearchgate.net Using an excess of hydrazine hydrate can help drive the reaction forward and minimize the formation of dimeric by-products. researchgate.net

Route 2: Direct Synthesis from Carboxylic Acid

A more direct, one-pot approach involves the reaction of 6-hydroxyhexanoic acid with hydrazine hydrate. While this avoids the intermediate esterification step, it can require more forcing conditions or specific activating agents. osti.gov A notable solvent-free approach involves grinding the carboxylic acid and hydrazine hydrate together at room temperature, which can lead to the formation of a solid hydrazide product directly, simplifying the workup. researchgate.net Microwave-assisted synthesis is another efficient method that can significantly reduce reaction times from hours to minutes. egranth.ac.inresearchgate.net

Below are interactive data tables summarizing typical reaction conditions for the key transformations, based on analogous reactions reported in the literature.

Table 1: Comparison of Conditions for Hydrazide Synthesis from Esters

| Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|

| Ethanol | Reflux | 3-4 h | Good | nih.gov |

| Methanol | 55 °C | 1 h | Good | researchgate.net |

| Neat (No Solvent) | Reflux | ~10 h | High | researchgate.net |

| Lemon Juice (in MeOH) | Reflux | Variable | Good | inglomayor.cl |

Table 2: Comparison of Conditions for Direct Hydrazide Synthesis from Carboxylic Acids

| Method | Catalyst/Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Grinding | Solvent-Free | Room Temp | 3-5 min | High | researchgate.net |

| Microwave | Solvent-Free | N/A | 60-200 s | 79-90% | egranth.ac.inresearchgate.net |

| Flow Chemistry | Acidic Methanol | 125-135 °C | ~13-25 min | 65-91% | osti.gov |

| DCC Coupling | Dichloromethane | Room Temp | Variable | Good | rjptonline.org |

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry is essential for developing sustainable synthetic processes. mdpi.com Several opportunities exist to make the synthesis of this compound more environmentally benign.

Use of Renewable Feedstocks : The precursor, 6-hydroxyhexanoic acid, can be produced from bio-based sources, such as the microbial oxidation of 1,6-hexanediol, which itself can be derived from 5-hydroxymethylfurfural (B1680220) (HMF) from biomass. rsc.orgresearchgate.netlu.se

Energy Efficiency : Microwave-assisted synthesis and solvent-free grinding methods significantly reduce energy consumption compared to conventional heating under reflux for several hours. egranth.ac.inresearchgate.net

Safer Solvents and Reagents : Replacing hazardous solvents is a key green objective. Enzymatic esterification can proceed under mild conditions, avoiding the need for strong acids and large excesses of alcohol. researchgate.net For the hydrazinolysis step, ethanol is a preferable solvent over more toxic alternatives. Solvent-free methods entirely eliminate solvent waste. researchgate.net

Reduction of Derivatives : The one-pot synthesis from the carboxylic acid avoids the creation of the intermediate ester derivative, aligning with the principle of reducing unnecessary derivatization. acs.org

Table 3: Application of Green Chemistry Principles to Synthesis

| Green Principle | Application in Synthesis of this compound |

|---|---|

| Prevention | Utilizing one-pot or solvent-free methods to minimize waste generation. egranth.ac.inresearchgate.net |

| Atom Economy | Favoring the direct reaction of carboxylic acid with hydrazine to maximize the incorporation of reactant atoms into the final product. researchgate.net |

| Renewable Feedstocks | Starting from bio-derived 6-hydroxyhexanoic acid. rsc.org |

| Reduce Derivatives | Avoiding the intermediate esterification step by using direct synthesis methods. acs.org |

| Catalysis | Using catalytic amounts of acid for esterification or employing biocatalysts (enzymes). researchgate.netnih.gov |

| Energy Efficiency | Employing microwave irradiation or mechanochemistry (grinding) to reduce reaction time and energy input. egranth.ac.inresearchgate.net |

Process Chemistry and Scalability Considerations

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, efficiency, cost, and robustness.

Safety : Hydrazine is a high-energy, toxic, and potentially explosive compound. Handling large quantities requires strict safety protocols, including specialized equipment and engineering controls to minimize exposure and the risk of runaway reactions. The reaction with acyl compounds is often exothermic, necessitating efficient heat management through jacketed reactors and controlled addition of reagents.

Continuous Flow Synthesis : For large-scale production, converting the process from batch to continuous flow can offer significant advantages. osti.gov Flow reactors provide superior heat and mass transfer, allowing for better temperature control and improved safety when handling hazardous materials like hydrazine. They can also lead to higher consistency and yield. A continuous process could involve pumping a stream of the carboxylic acid in an acidic alcohol into a heated reactor to form the ester, followed by mixing with a hydrazine stream in a second reactor module to produce the final hydrazide. osti.gov

Workup and Purification : On a large scale, purification by chromatography is often impractical. The synthesis should be optimized to produce a product that can be isolated by crystallization or precipitation. For instance, after reacting an ester with hydrazine in an alcoholic solvent, cooling the reaction mixture often leads to the precipitation of the solid hydrazide, which can be isolated by simple filtration. researchgate.net

Process Optimization : Key parameters for optimization at scale include reaction temperature, pressure, reagent stoichiometry, and residence time (in flow systems). Minimizing the excess of hydrazine is crucial for both cost and safety, without compromising the reaction yield or purity. The choice of solvent also becomes critical, balancing solubility, reactivity, and ease of removal and recycling.

Chemical Reactivity and Reaction Mechanisms of 6 Hydroxyhexanohydrazide

Nucleophilic Reactivity Profiles

The primary nucleophilic character of 6-hydroxyhexanohydrazide stems from the terminal amino group (-NH₂) of the hydrazide function. nih.govacs.org The presence of an adjacent nitrogen atom, known as the alpha-effect, enhances the nucleophilicity of this amino group compared to simple amines. nih.gov This heightened reactivity makes it a potent nucleophile in reactions with electrophilic centers, particularly carbonyl compounds.

The reaction with aldehydes and ketones is a hallmark of hydrazide chemistry, leading to the formation of stable hydrazone derivatives. lumiprobe.comlibretexts.org The mechanism involves the nucleophilic attack of the terminal -NH₂ group on the electrophilic carbonyl carbon, followed by the elimination of a water molecule. The rate of this reaction is pH-dependent, often catalyzed by mild acid, which protonates the carbonyl oxygen, thereby increasing its electrophilicity. nih.gov The general mechanism is depicted below:

Step 1: Nucleophilic Addition The lone pair of electrons on the terminal nitrogen of this compound attacks the carbonyl carbon of an aldehyde or ketone, forming a tetrahedral intermediate known as a carbinolamine.

Step 2: Dehydration The carbinolamine intermediate is unstable and undergoes acid-catalyzed dehydration to form the final hydrazone product with a stable C=N double bond.

The intramolecular hydroxyl group in this compound can potentially influence this reactivity through hydrogen bonding, which may affect the orientation and activation of the reacting species.

Electrophilic Reactivity Profiles

While the hydrazide moiety is predominantly nucleophilic, this compound also possesses electrophilic centers. The carbonyl carbon of the hydrazide group exhibits electrophilic character due to the polarization of the C=O bond. This allows it to react with strong nucleophiles, although this reactivity is less pronounced than its nucleophilic nature.

Furthermore, the hydroxyl group can be converted into a good leaving group upon protonation, rendering the adjacent carbon atom susceptible to nucleophilic attack. Under certain conditions, arylhydrazines can act as electrophilic partners in cross-coupling reactions, though this is less common for acylhydrazides like this compound. nih.govacs.org

Ligand Exchange and Complexation Chemistry

The hydrazide functional group is an excellent chelating agent, capable of coordinating with a variety of metal ions to form stable complexes. rsc.orgfrontiersin.orgat.ua this compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the terminal amino nitrogen, forming a stable five-membered chelate ring. at.ua This chelation significantly enhances the stability of the resulting metal complex compared to monodentate ligands.

The hydroxyl group at the 6-position can also participate in coordination, potentially allowing this compound to act as a tridentate ligand, further increasing the stability and influencing the geometry of the metal complex. The formation of these complexes involves the displacement of solvent molecules or other weakly bound ligands from the metal's coordination sphere in a ligand exchange reaction. The ability of hydrazide-hydrazone derivatives to form stable complexes with metals like copper, nickel, and zinc has been extensively studied. frontiersin.org

| Coordination Mode | Coordinating Atoms | Potential Metal Ions |

|---|---|---|

| Bidentate | Carbonyl Oxygen, Terminal Amino Nitrogen | Cu(II), Ni(II), Zn(II), Co(II) |

| Tridentate | Carbonyl Oxygen, Terminal Amino Nitrogen, Hydroxyl Oxygen | Fe(III), Cr(III), Mn(II) |

Hydrolytic and Degradation Pathways

This compound is susceptible to hydrolysis, particularly under acidic or basic conditions, which leads to the cleavage of the amide bond. The hydrolysis of acylhydrazines in aqueous sulfuric acid has been shown to proceed via mechanisms involving protonation of the substrate. cdnsciencepub.com

Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of hydrazine (B178648) lead to the formation of 6-hydroxyhexanoic acid. The general mechanism for acid-catalyzed hydrolysis is as follows:

Protonation of the carbonyl oxygen.

Nucleophilic attack by water on the carbonyl carbon.

Proton transfer to the nitrogen atom.

Cleavage of the C-N bond to release hydrazine and the carboxylic acid.

The presence of the hydroxyl group may potentially lead to intramolecular catalysis, where the -OH group facilitates the hydrolytic process, although specific studies on this compound are not available.

Redox Chemistry and Associated Mechanisms

The hydrazide moiety can undergo oxidation and reduction reactions. Oxidation of hydrazides can lead to the formation of various products depending on the oxidizing agent and reaction conditions. For instance, oxidation with agents like hexachloroiridate(IV) has been shown to proceed via single electron transfer, with the enolate form of the hydrazide being extremely reactive. nih.gov The oxidation of hydrazides can generate acyl radicals through a diimide intermediate, which can then undergo further reactions. nih.gov The redox properties of hydrazine and its derivatives are utilized in various synthetic transformations. researcher.life

Thermal and Photochemical Reactivity Studies

Information specific to the thermal and photochemical reactivity of this compound is limited. However, based on the general behavior of hydrazines and hydrazides, some predictions can be made. Thermal decomposition of hydrazines often involves the cleavage of the N-N bond and the formation of nitrogen gas, ammonia (B1221849), and other products. acs.org The presence of the acyl group in this compound would likely influence the decomposition pathway and temperature.

The photochemical reactivity of simple hydrazides is not extensively documented. However, their derivatives, such as hydrazide-hydrazones, are known to undergo photochemical isomerization (E/Z isomerization) upon irradiation with UV light. researchgate.netcatalysis-conferences.com This property is utilized in the development of molecular switches. Therefore, it is plausible that this compound would need to be converted to a hydrazone to exhibit significant photochemical activity.

Reaction Kinetics and Thermodynamic Parameters

| Reaction Type | Influencing Factors | General Observations |

|---|---|---|

| Hydrazone Formation | pH, Temperature, Catalyst, Reactant Structure | Rate is pH-dependent; accelerated by acid and nucleophilic catalysts. nih.govacs.org |

| Hydrolysis | pH, Temperature | Rate increases in acidic or basic conditions. cdnsciencepub.com |

| Nucleophilic Substitution | Solvent, Electrophile Structure | Reactivity is influenced by steric and electronic effects. acs.org |

Molecular Interactions of 6 Hydroxyhexanohydrazide with Biological Macromolecules

Protein-Ligand Binding Dynamics and Stoichiometry

The interaction of any ligand, including 6-hydroxyhexanohydrazide, with a protein is a dynamic process governed by a variety of non-covalent forces such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The affinity and specificity of this binding are determined by the three-dimensional structures of both the ligand and the protein's binding site.

To understand the protein-ligand binding dynamics of this compound, researchers would need to employ techniques such as:

Isothermal Titration Calorimetry (ITC): To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Surface Plasmon Resonance (SPR): To measure the kinetics of binding, including the association (kon) and dissociation (koff) rates.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the binding site on the protein and identify the specific amino acid residues involved in the interaction.

X-ray Crystallography: To obtain a high-resolution three-dimensional structure of the this compound-protein complex, providing a detailed view of the binding mode.

Without such studies, any discussion of the specific proteins that this compound may bind to, the strength of these interactions, or the number of molecules that bind per protein monomer would be entirely theoretical.

Nucleic Acid Interactions and Conformational Changes

The potential for this compound to interact with nucleic acids, such as DNA and RNA, is another area requiring investigation. Small molecules can interact with nucleic acids through various modes, including intercalation between base pairs, groove binding, and electrostatic interactions with the phosphate backbone. These interactions can lead to significant conformational changes in the nucleic acid structure, potentially affecting processes such as replication, transcription, and translation.

Future research in this area would necessitate experiments like:

Circular Dichroism (CD) Spectroscopy: To detect changes in the secondary structure of DNA or RNA upon binding of this compound.

UV-Vis Spectroscopy and Fluorescence Spectroscopy: To study the binding affinity and mode of interaction.

Electrophoretic Mobility Shift Assays (EMSA): To demonstrate the formation of a complex between the compound and a nucleic acid.

Currently, there is no published data to suggest whether this compound binds to DNA or RNA, or what the functional consequences of such binding might be.

Lipid Bilayer Interactions and Membrane Permeability

The ability of a small molecule to cross cell membranes is a critical determinant of its biological activity. This process is largely governed by its interactions with the lipid bilayer. Factors such as the molecule's size, charge, and lipophilicity influence its ability to partition into the hydrophobic core of the membrane and diffuse across.

To assess the interaction of this compound with lipid bilayers and its membrane permeability, the following experimental approaches would be valuable:

Parallel Artificial Membrane Permeability Assay (PAMPA): To evaluate the passive permeability of the compound across an artificial lipid membrane.

Liposome-based Assays: To study the partitioning of the compound into lipid bilayers and its effect on membrane fluidity.

Molecular Dynamics (MD) Simulations: To model the interactions between this compound and a lipid bilayer at an atomic level, providing insights into its preferred location and orientation within the membrane.

Without experimental data, it is impossible to predict the membrane permeability of this compound or its potential to disrupt membrane integrity.

Carbohydrate Recognition and Binding Motifs

Carbohydrates play crucial roles in a multitude of biological processes, including cell recognition, signaling, and immune responses. The specific recognition of carbohydrates by proteins, known as lectins, is mediated by well-defined carbohydrate-binding motifs. Small molecules that can mimic these interactions or bind to carbohydrates themselves can have significant biological effects.

Investigating the potential for this compound to recognize and bind to specific carbohydrates would require:

Glycan Array Screening: To identify any specific carbohydrate structures that the compound may bind to.

NMR Spectroscopy: To characterize the binding interface and determine the affinity of the interaction.

At present, there is no information available regarding any potential interactions between this compound and carbohydrates.

Allosteric Modulation and Conformational Coupling in Systems

Allosteric modulation refers to the regulation of a protein's activity by a ligand binding to a site distinct from the active site. This binding event induces a conformational change that is transmitted through the protein structure, altering the function of the active site. This "conformational coupling" is a fundamental mechanism of cellular regulation.

To determine if this compound acts as an allosteric modulator of any protein, researchers would need to:

Perform functional assays in the presence and absence of the compound and the protein's primary ligand (agonist or substrate).

Utilize biophysical techniques such as NMR or hydrogen-deuterium exchange mass spectrometry (HDX-MS) to detect conformational changes in the protein upon binding of this compound to a site other than the active site.

The potential for this compound to function as an allosteric modulator is an open question that awaits experimental validation.

Covalent Adduct Formation and Irreversible Binding Mechanisms

In contrast to the reversible non-covalent interactions discussed above, some small molecules can form covalent bonds with their biological targets, leading to irreversible inhibition. This typically involves a reactive functional group on the small molecule that can form a stable adduct with a nucleophilic amino acid residue (such as cysteine, lysine, or serine) on the protein.

The hydrazide moiety in this compound could potentially participate in covalent bond formation under certain conditions, for instance, through reaction with carbonyl groups on proteins or after metabolic activation. To investigate this possibility, the following studies would be necessary:

Mass Spectrometry-based Proteomics: To identify any proteins that form covalent adducts with this compound or its metabolites in a cellular or in vitro context.

Enzyme Inhibition Assays: To determine if the compound causes time-dependent, irreversible inhibition of any specific enzymes.

Currently, there is no evidence to suggest that this compound engages in covalent adduct formation with biological macromolecules.

Biochemical Roles and Pathways Involving 6 Hydroxyhexanohydrazide

Metabolic Fate and Biotransformation Pathways

There is no available data on how 6-Hydroxyhexanohydrazide is metabolized in biological systems. Research has not yet explored its absorption, distribution, metabolism, and excretion (ADME) profile. The enzymatic processes and biotransformation pathways that might modify this compound in vivo have not been identified.

Participation in Endogenous Signaling Cascades

Currently, there is no evidence to suggest that this compound participates in any known endogenous signaling cascades. Its potential role as a signaling molecule, an agonist, or an antagonist for any receptor has not been investigated in any published study.

Interception of Reactive Species in Biological Systems

The potential for this compound to act as a scavenger or interceptor of reactive oxygen species (ROS) or other reactive molecules has not been a subject of scientific inquiry. Its antioxidant capabilities and its role in mitigating oxidative stress are unknown.

Modulation of Cellular Processes at the Molecular Level

There is no research available detailing the effects of this compound on cellular processes at the molecular level. Studies have yet to be conducted to determine if it can modulate enzyme activity, gene expression, or other cellular functions.

Role in Bioconjugation and Cross-linking Reactions

While the chemical structure of this compound, containing both a hydroxyl and a hydrazide functional group, suggests potential for use in bioconjugation and cross-linking applications, there are no specific studies demonstrating these reactions in a biological context. Its utility as a tool for linking biomolecules remains a theoretical application based on its chemical properties.

Enzymatic Inhibition and Modulatory Mechanisms of 6 Hydroxyhexanohydrazide

Reversible Enzyme Inhibition Studies

Reversible inhibition is characterized by a non-covalent binding of the inhibitor to the enzyme, allowing for the dissociation of the inhibitor and restoration of enzyme activity. The primary modes of reversible inhibition are competitive, non-competitive, mixed-type, and uncompetitive inhibition.

Competitive Inhibition Kinetics

In competitive inhibition, an inhibitor that structurally resembles the substrate competes for the same active site on the enzyme. This competition increases the apparent Michaelis constant (K_m) of the enzyme, signifying that a higher substrate concentration is required to achieve half of the maximum velocity (V_max). The V_max itself remains unchanged because the inhibition can be overcome by a sufficiently high substrate concentration.

Non-Competitive and Mixed-Type Inhibition Kinetics

Non-competitive inhibition occurs when an inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting the enzyme's catalytic activity without preventing substrate binding. In pure non-competitive inhibition, the inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. This results in a decrease in V_max while the K_m remains unchanged.

Mixed-type inhibition is a more general case where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the V_max and the K_m of the reaction.

Uncompetitive Inhibition Kinetics

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex, also at an allosteric site. This mode of inhibition leads to a decrease in both V_max and K_m.

Irreversible Enzyme Inactivation Mechanisms

Irreversible inhibition involves the formation of a stable, often covalent, bond between the inhibitor and the enzyme, leading to a permanent loss of enzyme activity.

Mechanism-Based (Suicide) Inhibition

Mechanism-based inhibition, or suicide inhibition, is a highly specific type of irreversible inhibition. The inhibitor, which is often a substrate analog, is initially processed by the enzyme's catalytic machinery. This enzymatic conversion transforms the inhibitor into a highly reactive species that then covalently binds to a crucial residue in the active site, thereby permanently inactivating the enzyme.

Covalent Modification of Enzyme Active Sites

This mechanism involves the direct covalent attachment of an inhibitor to a functional group within the enzyme's active site. This modification can occur without the enzyme's catalytic action on the inhibitor. Such covalent modifications lead to a loss of enzyme function that cannot be restored by increasing the substrate concentration. Research on various hydrazine-derived compounds has shown their potential to act as irreversible inhibitors of certain enzymes, such as quinone-dependent amine oxidases.

While the chemical structure of 6-Hydroxyhexanohydrazide contains a hydrazide functional group, which is present in known enzyme inhibitors, there is a notable absence of specific research detailing its interactions with enzymes. The principles of competitive, non-competitive, mixed-type, uncompetitive, and irreversible inhibition provide a theoretical framework for how this compound might interact with enzyme targets. However, without dedicated experimental studies, any discussion of the specific enzymatic inhibition and modulatory mechanisms of this compound remains speculative. Further research is required to elucidate the potential biological activity and therapeutic applications of this compound.

Allosteric Regulation and Conformational Changes

Allosteric regulation is a fundamental biological mechanism where a molecule binds to an enzyme at a site other than the active site, known as the allosteric site. wikipedia.orgnih.gov This binding event induces a conformational change in the enzyme's structure, which in turn alters its catalytic activity. wikipedia.orgnih.gov Allosteric modulators can either enhance (activators) or decrease (inhibitors) the enzyme's function. wikipedia.org The process of an enzyme changing its shape is known as a conformational change, and this is a critical aspect of its function and regulation. nih.govnih.gov High-resolution imaging techniques like X-ray crystallography and NMR have been instrumental in visualizing these dramatic structural shifts that occur during catalysis. nih.gov

Due to the absence of research on this compound, there is no information on whether it can act as an allosteric regulator or induce conformational changes in any enzyme.

Inhibition of Specific Enzyme Families or Classes (e.g., Hydrolases, Transferases)

Enzymes are broadly classified into families based on the types of reactions they catalyze. Hydrolases, for instance, are a class of enzymes that catalyze the hydrolysis of various chemical bonds. nih.gov Transferases, on the other hand, facilitate the transfer of specific functional groups from one molecule to another. mdpi.com The inhibition of these enzyme classes is a key strategy in drug development. For example, the inhibition of hydrolases like α/β-hydrolase domain containing 6 (ABHD6) has shown therapeutic potential in preclinical models of neurological and metabolic disorders. nih.govnih.gov Similarly, glutathione transferases (GSTs) are significant targets in addressing multidrug resistance in cancer therapies. mdpi.com

There is currently no evidence to suggest that this compound exhibits inhibitory activity against hydrolases, transferases, or any other specific enzyme family.

Structure-Activity Relationships for Enzymatic Modulation

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. drugdesign.org By systematically modifying the molecular structure of a compound, researchers can identify the key functional groups and structural features responsible for its therapeutic or inhibitory effects. nih.govmdpi.com This knowledge is crucial for the design of more potent and selective drug candidates. mdpi.com SAR analyses have been pivotal in the development of inhibitors for a wide range of enzymes. nih.gov

As there are no studies on the biological activity of this compound, no structure-activity relationships for its enzymatic modulation have been established.

Derivatization and Advanced Analytical Methodologies for 6 Hydroxyhexanohydrazide

Pre-column Derivatization Strategies for Enhanced Detection

Pre-column derivatization is a crucial strategy to enhance the detectability of 6-Hydroxyhexanohydrazide by introducing a chromophoric or fluorophoric tag onto the molecule. mdpi.comactascientific.com This chemical modification is performed prior to chromatographic separation and addresses the compound's weak ultraviolet (UV) absorbance, significantly improving analytical sensitivity and selectivity. actascientific.comacademicjournals.org The primary target for derivatization on the this compound molecule is the terminal hydrazide group (-CONHNH2), which contains reactive primary amine functionality.

Several reagents are effective for the derivatization of primary amines and hydrazides. The choice of reagent depends on the desired detection method (UV-Visible or Fluorescence) and the required sensitivity. mdpi.com

Fluorogenic Reagents: For high-sensitivity applications, fluorogenic reagents are preferred. Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, dansyl chloride, and fluorescamine (B152294) react with the primary amine of the hydrazide group to form intensely fluorescent derivatives. mdpi.comscience.gov Fluorescence detection offers superior sensitivity and selectivity compared to UV absorbance, allowing for quantification at very low concentrations. academicjournals.org

UV-Visible Reagents: Reagents like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used to introduce a strong UV-absorbing chromophore onto the molecule. mdpi.com This allows for reliable detection using standard HPLC-UV systems.

The derivatization process must be optimized for reaction conditions such as pH, temperature, and reaction time to ensure complete and reproducible conversion of this compound to its derivative, which is essential for accurate quantification. mdpi.com

Below is an interactive table summarizing common derivatizing agents applicable to this compound.

| Derivatizing Agent | Target Functional Group | Detection Method | Advantages |

| o-Phthalaldehyde (OPA)/Thiol | Primary Amine (Hydrazide) | Fluorescence | Rapid reaction, high sensitivity. actascientific.com |

| Dansyl Chloride | Primary Amine (Hydrazide) | Fluorescence | Stable derivatives, good sensitivity. actascientific.com |

| Fluorescamine | Primary Amine (Hydrazide) | Fluorescence | Reacts rapidly at room temperature. science.gov |

| 4-Chloro-7-nitrobenzofurazan (NBD-Cl) | Primary Amine (Hydrazide) | Fluorescence / UV-Visible | Forms highly fluorescent and UV-absorbing products. mdpi.com |

High-Performance Liquid Chromatography (HPLC) Method Development

Developing a robust HPLC method is essential for the separation and quantification of this compound from complex matrices. thermofisher.comyoutube.com The choice between reversed-phase and hydrophilic interaction chromatography depends on the polarity of the analyte and its derivatized form. thermofisher.comfuture4200.com

Reversed-phase high-performance liquid chromatography (RP-HPLC) separates compounds based on their hydrophobicity. nih.govphenomenex.com Nonpolar compounds are retained longer on the nonpolar stationary phase (e.g., C18). nih.gov Due to its polar nature, underivatized this compound would exhibit very little retention on a standard RP-HPLC column, eluting at or near the void volume. future4200.com

However, RP-HPLC becomes a highly effective technique following pre-column derivatization. mdpi.com The derivatizing agents typically add bulky, nonpolar aromatic groups to the molecule, significantly increasing its hydrophobicity. This allows the resulting derivative to be well-retained and separated on a C18 or C8 column using a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. nih.gov Gradient elution, where the proportion of the organic solvent is gradually increased, is often used to achieve optimal separation and peak shape. pharmtech.com

An example of typical RP-HPLC conditions for a derivatized analyte is shown in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | Fluorescence or UV-Visible (wavelength dependent on derivative) |

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative chromatographic mode ideal for separating highly polar and hydrophilic compounds that are poorly retained in reversed-phase chromatography. sigmaaldrich.comnih.gov HILIC utilizes a polar stationary phase (e.g., unmodified silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. thermofisher.comfuture4200.com

For the analysis of underivatized this compound, HILIC is a particularly suitable technique. sigmaaldrich.com The separation mechanism involves the partitioning of the polar analyte between the organic-rich mobile phase and a water-enriched layer adsorbed onto the surface of the polar stationary phase. future4200.comsigmaaldrich.com More polar compounds, like this compound, are more strongly retained. nih.gov The elution order in HILIC is generally the opposite of that in RP-HPLC. sigmaaldrich.com

A typical HILIC method would use a mobile phase containing a high percentage of acetonitrile (e.g., >70%) with a small amount of aqueous buffer (such as ammonium (B1175870) formate (B1220265) or ammonium acetate) to control pH and ionic strength. sigmaaldrich.comchromatographyonline.com The high organic content of the mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry. future4200.comsigmaaldrich.com

| Parameter | Condition |

| Column | Amide or Silica-based, 150 mm x 2.1 mm, 3 µm particle size |

| Mobile Phase A | Acetonitrile with 0.1% Formic Acid |

| Mobile Phase B | Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient (increasing Mobile Phase B) |

| Flow Rate | 0.3 mL/min |

| Detector | Mass Spectrometry (ESI-MS) |

Mass Spectrometry (MS) Techniques and Fragmentation Studies

Mass spectrometry is a powerful detection technique that provides mass-to-charge ratio (m/z) information, enabling the confirmation of molecular weight and the elucidation of chemical structures. longdom.org When coupled with liquid chromatography, it provides a highly selective and sensitive analytical system.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile molecules like this compound. nih.govchemrxiv.org ESI generates gas-phase ions directly from a liquid solution with minimal fragmentation, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.gov

For this compound (C6H14N2O2, molecular weight: 146.19 g/mol ), ESI-MS in positive ion mode would be expected to produce a prominent ion at an m/z of 147.19, corresponding to the [M+H]⁺ species. The high organic content of mobile phases used in both RP-HPLC (for derivatives) and HILIC facilitates efficient desolvation and ionization in the ESI source, leading to high sensitivity. sigmaaldrich.com

Tandem mass spectrometry (MS/MS) is an indispensable tool for unambiguous structural confirmation. longdom.orgucdavis.edu In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound at m/z 147.19) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). youtube.comyoutube.com In this process, the ion collides with an inert gas (like argon or nitrogen), causing it to break apart into smaller, characteristic product ions. youtube.com

The resulting fragmentation pattern provides a "fingerprint" of the molecule, allowing for its structural elucidation. longdom.orgyoutube.com For the [M+H]⁺ ion of this compound, fragmentation is expected to occur at the weaker bonds, such as the C-C bonds and the N-N bond of the hydrazide group.

A plausible fragmentation pathway could include:

Loss of ammonia (B1221849) (NH3)

Loss of water (H2O) from the hydroxyl group

Cleavage of the acyl-N bond (-(C=O)-NH-)

Cleavage of the hydrocarbon chain

The analysis of these specific fragment ions allows for the confirmation of the different structural components of the molecule, such as the hexanoyl backbone and the hydrazide functional group.

The table below outlines a predicted fragmentation pattern for the [M+H]⁺ ion of this compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z |

| 147.19 | [M+H - NH3]⁺ | NH3 | 130.16 |

| 147.19 | [M+H - H2O]⁺ | H2O | 129.18 |

| 147.19 | [M+H - N2H4]⁺ | N2H4 | 115.15 |

| 147.19 | [C6H11O2]⁺ | N2H3 | 115.07 |

| 147.19 | [NH2NHCO]⁺ | C5H11OH | 45.02 |

Gas Chromatography (GC) Coupled Techniques

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. thermofisher.com However, direct analysis of polar, low-volatility compounds like this compound is challenging due to its functional groups: a primary alcohol (-OH) and a hydrazide (-CONHNH2). These groups can cause poor thermal stability, leading to degradation in the hot GC injection port, and can interact with the column's stationary phase, resulting in poor peak shape and retention time variability. libretexts.orgresearchgate.net To overcome these issues, derivatization is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. sigmaaldrich.comjfda-online.com

The process involves chemically modifying the analyte to replace active hydrogens on the hydroxyl and hydrazide groups with less polar, more stable moieties. semanticscholar.org The most common derivatization strategies applicable to this compound are silylation, acylation, and alkylation. libretexts.org

Silylation: This is a widely used method where an active hydrogen is replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. sigmaaldrich.comnih.gov The resulting TMS derivatives of this compound are significantly more volatile and less polar, improving their chromatographic behavior. preprints.org

Acylation: This technique introduces an acyl group, converting the hydroxyl and amine functionalities into esters and amides, respectively. researchgate.net Fluorinated anhydrides, such as pentafluoropropionic anhydride (B1165640), are often used as they can enhance detection sensitivity, particularly for electron capture detectors (ECD) or mass spectrometry (MS). jfda-online.com

Alkylation: This method replaces active hydrogens with an alkyl group, most commonly forming esters from carboxylic acids, but it can also be applied to other functional groups. libretexts.org

Once derivatized, the compound can be effectively analyzed using GC coupled with various detectors. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful, as it provides both separation and structural identification of the analyte based on its mass spectrum. thermofisher.comnih.gov The fragmentation patterns of the derivatized this compound can be used for definitive identification and quantification. nih.gov

| Derivatization Method | Common Reagents | Target Functional Groups in this compound | Advantages of Derivative |

|---|---|---|---|

| Silylation | BSTFA, TMCS, MSTFA | Hydroxyl (-OH), Hydrazide (-NHNH2) | Increased volatility and thermal stability. sigmaaldrich.compreprints.org |

| Acylation | Pentafluoropropionic anhydride (PFPA), Trifluoroacetic anhydride (TFAA) | Hydroxyl (-OH), Hydrazide (-NHNH2) | Increased volatility, improved chromatographic separation, enhanced detector response. researchgate.netjfda-online.com |

| Alkylation | Alkyl halides (e.g., Pentafluorobenzyl bromide - PFBBr) | Hydroxyl (-OH), Hydrazide (-NHNH2) | Forms stable derivatives, improves chromatographic behavior. libretexts.orgresearchgate.net |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules like hydrazide compounds. scielo.br It offers advantages such as high separation efficiency, short analysis times, and low consumption of samples and reagents. scielo.br Given the polar nature of this compound, CE represents a powerful alternative to GC, potentially without the need for derivatization.

In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE) under the influence of a high electric field. scielo.br Analytes migrate at different velocities based on their charge-to-size ratio, allowing for effective separation. For hydrazide compounds, various CE methods have been developed, often coupled with sensitive detection techniques. tandfonline.comnih.govnih.gov

Electrochemical detection (ED) is particularly effective for electroactive compounds like hydrazines, offering high sensitivity and selectivity. tandfonline.comnih.gov This involves using chemically modified electrodes, such as a poly(glutamic acid) modified microdisk carbon fiber electrode or a 4-pyridyl hydroquinone (B1673460) self-assembled microdisk platinum electrode, which can catalytically enhance the electrochemical response of the hydrazide group. tandfonline.comnih.gov Nonaqueous capillary electrophoresis (NACE) has also been shown to provide very low detection limits for hydrazine (B178648) derivatives. nih.gov

| CE Method | Typical Conditions/Components | Relevance for this compound Analysis |

|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Background Electrolyte (BGE): Boric acid buffer. scielo.br Detection: UV, Capacitively Coupled Contactless Conductivity Detection (C4D). scielo.br | Fundamental CE mode for separating ions based on charge-to-size ratio. |

| CE with Electrochemical Detection (CE-ED) | Running Buffer: Methanol (B129727)/acetonitrile mixtures with sodium acetate/acetic acid. nih.gov Working Electrode: Modified carbon fiber or platinum electrodes. tandfonline.comnih.govnih.gov | Offers very high sensitivity for electroactive hydrazide group. nih.gov Achieves low detection limits (ng/mL to fmol levels). tandfonline.comnih.gov |

| Nonaqueous Capillary Electrophoresis (NACE) | Solvents: Methanol, acetonitrile. nih.gov | Can enhance separation efficiency and achieve lower detection limits compared to aqueous systems for certain analytes. nih.gov |

Advanced Spectroscopic Techniques for Mechanistic Insights (e.g., NMR for interactions)

Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for gaining deep mechanistic insights into the structure and function of this compound. NMR provides detailed information on molecular structure, conformation, and intermolecular interactions at the atomic level. researchgate.netmdpi.com

One-dimensional (1D) NMR (¹H and ¹³C) is used for the fundamental structural confirmation of this compound and its derivatives. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR can help determine the conformation of the molecule. researchgate.net

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, providing unambiguous assignment of all signals in the spectrum. mdpi.com

For studying interactions, techniques like Saturation Transfer Difference (STD) NMR are highly valuable. researchgate.net STD NMR can identify which parts of the this compound molecule are in close contact with a binding partner (e.g., a protein or receptor). This is achieved by selectively saturating signals from the larger binding partner and observing the transfer of this saturation to the protons of the bound ligand. researchgate.net Such studies are crucial for understanding the compound's mechanism of action.

| NMR Technique | Information Provided | Application to this compound |

|---|---|---|

| 1D NMR (¹H, ¹³C) | Provides information on the chemical environment of individual atoms and basic structural features. researchgate.net | Structural verification and purity assessment. |

| 2D NMR (COSY, HSQC) | Reveals connectivity between atoms (H-H, C-H), allowing for complete structural assignment. mdpi.com | Unambiguous assignment of proton and carbon signals. |

| Saturation Transfer Difference (STD) NMR | Identifies the binding epitope of a ligand when it interacts with a larger macromolecule. researchgate.net | Elucidating which parts of the molecule are involved in binding to a biological target. |

| Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY) | Provides information on through-space proximity of nuclei, helping to determine molecular conformation and intermolecular distances. | Studying the 3D structure of this compound and its complexes. |

Method Validation and Quality Control in Analytical Procedures

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. who.int For any quantitative method developed for this compound, a thorough validation process is required to ensure the reliability, quality, and consistency of the results. researchgate.net This process is guided by regulatory bodies and standards such as the International Council on Harmonisation (ICH). tbzmed.ac.ir

Key validation parameters include:

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. scielo.br

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies on samples spiked with a known amount of the analyte. ikev.org

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (short-term), intermediate precision (within-laboratory variations), and reproducibility (between-laboratory). scielo.brikev.org

Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. scielo.br

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. ikev.org

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Quality Control (QC) involves the systematic procedures to ensure that the analytical results meet the pre-defined quality requirements. eurachem.org This includes the routine analysis of QC samples at different concentration levels (e.g., low, medium, high) alongside the study samples to accept or reject an analytical run. who.int The use of control charts helps in monitoring the performance of the method over time and identifying any trends or deviations. eurachem.orgchesapeakebay.net

| Validation Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of measured value to the true value. ikev.org | Typically ±15% of the nominal value (±20% at LOQ). who.int |

| Precision | Agreement between a series of measurements. ikev.org | Relative Standard Deviation (RSD) or Coefficient of Variation (CV) ≤ 15% (≤ 20% at LOQ). who.int |

| Linearity | Proportionality of signal to analyte concentration. scielo.br | Correlation coefficient (r) or coefficient of determination (r²) ≥ 0.99. |

| Specificity | Ability to measure the analyte in the presence of interferences. scielo.br | No significant interference at the retention/migration time of the analyte. |

| Limit of Quantitation (LOQ) | Lowest concentration that can be quantified with acceptable precision and accuracy. ikev.org | Analyte response is typically 10 times the response of the blank. |

| Robustness | Resistance to small changes in analytical parameters. ikev.org | No significant impact on results from minor variations (e.g., pH, temperature). |

Theoretical and Computational Investigations of 6 Hydroxyhexanohydrazide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are employed to understand the fundamental electronic properties and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution and energy, which are crucial for predicting chemical behavior. youtube.commdpi.com

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry of 6-hydroxyhexanohydrazide and compute key electronic properties. researchgate.netnih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, MEP analysis would reveal electronegative regions (typically colored red) around the oxygen and nitrogen atoms of the hydroxyl and hydrazide groups, indicating sites susceptible to electrophilic attack. nih.gov Electrophilic regions (colored blue) would likely be found around the hydrogen atoms of these functional groups.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's chemical reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness, for instance, suggests higher reactivity.

Table 1: Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Definition | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron configuration |

| Electrophilicity Index (ω) | χ2 / (2η) | Quantifies the electrophilic nature of a molecule |

Theoretical calculations are instrumental in mapping out potential reaction pathways for this compound. youtube.comyoutube.comyoutube.comocr.org.uk By locating the transition state—the highest energy point along a reaction coordinate—researchers can calculate the activation energy, which is a key determinant of the reaction rate. st-andrews.ac.ukyoutube.com

For this compound, this could involve modeling reactions such as the acylation of the terminal amino group or the oxidation of the hydroxyl group. Computational methods can confirm a true transition state by performing a frequency calculation; a valid transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path. youtube.com These analyses provide a mechanistic understanding that is often difficult to obtain through experimental means alone. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational dynamics and interactions with their environment. youtube.com An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering a dynamic view of molecular behavior. nih.gov

Due to its flexible aliphatic chain, this compound can adopt numerous conformations. MD simulations can explore this conformational landscape to identify the most stable or frequently occurring shapes of the molecule in a given environment. nih.govethz.chbeilstein-journals.orgscispace.commdpi.com Analysis of the simulation trajectory can reveal the flexibility of different parts of the molecule, such as the rotation around the C-C single bonds of the hexyl chain. Key dihedral angles can be monitored over time to understand the conformational preferences. Such studies are crucial for understanding how the molecule's shape might influence its ability to interact with other molecules, such as biological receptors. ethz.chrsc.org

Table 2: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Significance |

|---|---|---|

| τ1 | HO-C1-C2-C3 | Orientation of the hydroxyl group relative to the chain |

| τ2 | C2-C3-C4-C5 | Flexibility of the central part of the alkyl chain |

| τ3 | C5-C6-C(O)-NH | Orientation of the hydrazide group relative to the chain |

The behavior of this compound is significantly influenced by its solvent environment, particularly in aqueous solutions. MD simulations explicitly model solvent molecules (like water) to study these interactions. mdpi.combiorxiv.org The polar hydroxyl and hydrazide groups of this compound are expected to form hydrogen bonds with water molecules. epa.gov MD simulations can quantify these interactions by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This analysis provides a detailed picture of the molecule's hydration shell and how the solvent stabilizes certain molecular conformations. mdpi.com

Molecular Docking and Ligand Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netbiorxiv.orgnih.gov

Docking simulations would place this compound into the active site of a target protein and use a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.gov The results can predict the binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.govcardiff.ac.uknih.govisroset.org For example, the hydroxyl and hydrazide groups of this compound would be prime candidates for forming hydrogen bonds with amino acid residues in a protein's active site. The aliphatic chain could engage in hydrophobic interactions. Integrating MD simulations with docking can further refine these predictions by accounting for the flexibility of both the ligand and the protein. biorxiv.orgbiorxiv.org

Table 3: Example of a Hypothetical Molecular Docking Result for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | Asp145 | Hydrogen Bond (with -OH group) |

| Gln85 | Hydrogen Bond (with -NHNH2 group) | ||

| Leu25, Val33 | Hydrophobic Interaction (with alkyl chain) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me This approach is predicated on the principle that the biological activity of a molecule is intrinsically linked to its structural, physicochemical, and electronic properties. fiveable.me In the context of this compound and its analogs, QSAR studies can be instrumental in predicting biological activities, guiding the synthesis of more potent derivatives, and understanding the molecular features crucial for their therapeutic effects. jocpr.com

A typical QSAR study involves the generation of a dataset of molecules with known biological activities. For this compound derivatives, this would involve synthesizing a library of related compounds and evaluating their activity in a relevant biological assay. Subsequently, a wide array of molecular descriptors for each compound is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties.

Hypothetical QSAR Study of this compound Derivatives

To illustrate the application of QSAR modeling to this compound, a hypothetical study can be conceptualized. In this scenario, a series of derivatives could be designed by modifying the core structure of this compound. The biological activity of these compounds, for instance, their inhibitory concentration (IC50) against a specific enzyme, would be experimentally determined.

A QSAR model could then be developed using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms. fiveable.me The model would take the form of an equation that correlates the biological activity with the most relevant molecular descriptors.

An example of a hypothetical QSAR equation for a series of this compound derivatives might be:

log(1/IC50) = 0.75 * LogP - 0.25 * PSA + 1.5 * HD_Count + 0.5

In this equation:

LogP represents the lipophilicity of the compound.

PSA is the polar surface area.

HD_Count is the number of hydrogen bond donors.

The following interactive data table presents hypothetical data for a set of this compound derivatives and the predicted biological activity based on the QSAR model.

| Compound | LogP | PSA (Ų) | HD_Count | Experimental log(1/IC50) | Predicted log(1/IC50) |

| This compound | -0.5 | 75.2 | 4 | 4.2 | 4.125 |

| Derivative 1 | 0.2 | 70.1 | 3 | 4.8 | 4.7775 |

| Derivative 2 | -1.0 | 80.5 | 5 | 3.5 | 3.4875 |

| Derivative 3 | 0.8 | 65.0 | 3 | 5.2 | 5.35 |

| Derivative 4 | -0.2 | 78.0 | 4 | 3.9 | 3.85 |

This QSAR model would suggest that increasing lipophilicity (LogP) and the number of hydrogen bond donors (HD_Count) while decreasing the polar surface area (PSA) could lead to enhanced biological activity in this series of compounds. Such insights are invaluable for the rational design of new, more effective derivatives of this compound. mdpi.com

Emerging Applications and Future Research Directions of 6 Hydroxyhexanohydrazide

Development as Chemical Probes for Biological System Interrogation

The hydrazide moiety is a valuable functional group in the design of chemical probes for studying biological systems. biorxiv.org Hydrazides can react with aldehydes and ketones to form stable hydrazones, a reaction that can be exploited for bioconjugation. The unique structure of 6-Hydroxyhexanohydrazide, with its terminal hydroxyl group and six-carbon linker, offers several potential advantages in the development of sophisticated chemical probes.

Future research could focus on synthesizing derivatives of this compound to create a new class of chemical probes. The hydroxyl group can be modified with reporter tags such as fluorophores or biotin, while the hydrazide can be used to target specific biomolecules. For instance, probes could be designed to label proteins that have undergone oxidative stress, where aldehydes and ketones are often formed. The six-carbon chain provides spatial separation between the reactive hydrazide and the reporter tag, which can minimize steric hindrance and improve detection.

| Potential Probe Component | Function | Rationale for this compound Backbone |

| Hydrazide Group | Reactive handle for conjugation to aldehydes/ketones on biomolecules. | Allows for covalent labeling of target molecules. |

| Hydroxyl Group | Site for attachment of reporter molecules (e.g., fluorophores, biotin). | Enables detection and purification of labeled biomolecules. |

| Six-Carbon Chain | Spacer arm. | Provides flexibility and reduces steric hindrance between the target and the reporter. |

Design of Novel Biomaterials and Conjugates

The development of advanced biomaterials often relies on the use of cross-linking agents and surface modification techniques. The bifunctionality of this compound makes it an attractive candidate for these applications. The hydrazide group can form covalent bonds with polymers containing aldehyde or ketone functionalities, while the hydroxyl group can be used to modify the surface properties of the material or to attach other bioactive molecules.

For example, this compound could be used to cross-link hydrogels, creating materials with tunable mechanical properties. The hydroxyl groups on the surface of the hydrogel could then be used to immobilize proteins or peptides, enhancing the biocompatibility and functionality of the material. Furthermore, its role as a linker is promising for creating antibody-drug conjugates or other targeted therapeutic agents.

| Potential Application | Role of this compound | Anticipated Outcome |

| Hydrogel Cross-linking | Covalent cross-linker for aldehyde-containing polymers. | Formation of stable hydrogels with tunable properties. |

| Surface Modification | Grafting onto material surfaces to introduce hydroxyl groups. | Improved hydrophilicity and biocompatibility. |

| Bioconjugation Linker | Connecting biomolecules (e.g., antibodies) to other molecules (e.g., drugs). | Creation of targeted therapeutic and diagnostic agents. |

Catalytic Roles in Organic Transformations

Hydrazide derivatives have been shown to act as ligands for transition metal catalysts and, in some cases, as organocatalysts themselves. researchgate.net The presence of both a hydrazide and a hydroxyl group in this compound suggests its potential for use in catalysis. These groups can coordinate with metal centers, influencing the stereoselectivity and efficiency of chemical reactions.

Future research could explore the synthesis of metal complexes with this compound as a ligand. These complexes could be evaluated for their catalytic activity in a variety of organic transformations, such as asymmetric synthesis or cross-coupling reactions. Additionally, the potential for this compound and its derivatives to act as organocatalysts, particularly in reactions where hydrogen bonding plays a key role, warrants investigation.

| Catalytic Approach | Potential Role of this compound | Exemplary Reaction Type |

| Transition Metal Catalysis | As a bidentate ligand coordinating through the hydrazide and hydroxyl groups. | Asymmetric hydrogenation, oxidation reactions. |

| Organocatalysis | Utilizing the hydrogen-bonding capabilities of the hydrazide and hydroxyl groups. | Aldol reactions, Michael additions. |

Potential in Advanced Drug Delivery Systems

The development of effective drug delivery systems is a major focus of pharmaceutical research. Hydrazide-containing molecules have been explored for their ability to form pH-sensitive linkers in drug delivery vehicles. researchgate.net The hydrazone bond, formed by the reaction of a hydrazide with an aldehyde or ketone, is generally stable at physiological pH but can be cleaved under the acidic conditions found in endosomes and lysosomes. This property can be exploited for the targeted release of drugs within cells.

This compound could be incorporated into drug delivery systems as a linker to attach drugs to a carrier, such as a nanoparticle or a polymer. The hydroxyl group could be used to modify the solubility and pharmacokinetic properties of the drug-carrier conjugate. The pH-sensitive release of the drug would be triggered by the acidic environment of the target cell, thereby minimizing off-target effects.

| Drug Delivery Component | Function of this compound | Mechanism of Action |

| pH-Sensitive Linker | Forms a hydrazone bond with a drug or carrier. | Cleavage of the hydrazone bond in acidic intracellular compartments, leading to drug release. |

| Carrier Modification | The hydroxyl group can be used to attach targeting ligands or modify solubility. | Enhanced targeting and improved pharmacokinetic profile. |

Interdisciplinary Approaches in Chemical Biology Research

The versatility of this compound makes it an ideal candidate for interdisciplinary research at the interface of chemistry and biology. Chemical biologists could utilize this molecule to develop novel tools for studying complex biological processes. For example, it could be used in the synthesis of activity-based probes to identify and characterize enzymes, or in the development of new methods for protein immobilization and analysis.